molecular formula C23H30N6O4 B2779032 ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1185034-78-9

ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

Cat. No.: B2779032
CAS No.: 1185034-78-9
M. Wt: 454.531
InChI Key: ZTJYQHGSOFREFJ-UHFFFAOYSA-N
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Description

ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a triazoloquinoxaline core, a piperidine ring, and an ethyl ester group, contributes to its diverse chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[2-[2-(butan-2-ylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-4-15(3)24-19(30)14-28-23(32)29-18-9-7-6-8-17(18)25-20(21(29)26-28)27-12-10-16(11-13-27)22(31)33-5-2/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJYQHGSOFREFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system. Common reagents include hydrazine derivatives and quinoxaline precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazoloquinoxaline intermediate.

    Attachment of the sec-Butylamino Group: The sec-butylamino group is introduced via an amide coupling reaction, typically using coupling reagents such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups within the triazoloquinoxaline core, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the triazoloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives and reduced triazoloquinoxaline compounds.

    Substitution: Substituted piperidine and triazoloquinoxaline derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds containing triazole and quinoxaline moieties exhibit promising antitumor properties. Ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer cell proliferation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics. The structural features contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

CNS Activity

Given the piperidine component of the molecule, there is potential for central nervous system (CNS) activity. Preliminary studies suggest that it may act as a neuroprotective agent or exhibit anxiolytic effects. The interaction with neurotransmitter systems is an area of ongoing research .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal reported the synthesis of this compound and its evaluation against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition with minimum inhibitory concentrations comparable to existing antibiotics. This underscores its potential as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazoloquinoxaline core is known to interact with nucleic acids and proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-{2-[2-(tert-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate
  • Ethyl 1-{2-[2-(isopropylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate

Uniqueness

ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity, making it a valuable candidate for further research and development.

Biological Activity

Ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate, with CAS number 1185034-78-9, is a complex organic compound that belongs to the class of triazole and quinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. The compound's structure features a triazole ring fused with a quinoxaline moiety, which is significant for its biological interactions.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit promising anticancer properties. A study highlighted that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies showed that certain triazole derivatives had IC50 values in the low micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines .
CompoundCell LineIC50 (μM)
Triazole AHCT1166.2
Triazole BT47D27.3

Antimicrobial Activity

Triazole and quinoxaline derivatives have also been studied for their antimicrobial properties. In particular:

  • Compounds derived from quinoxaline structures have shown significant activity against various bacterial strains. For example, certain derivatives displayed effective inhibition against pathogenic bacteria compared to standard antibiotics like chloramphenicol .

Antiviral Activity

The antiviral potential of similar compounds has been explored extensively. A study indicated that quinoxaline derivatives could inhibit viral replication effectively:

  • EC50 values for these compounds ranged from nanomolar to micromolar concentrations against HIV .
CompoundVirusEC50 (nM)CC50 (nM)Selectivity Index (SI)
Compound 3HIV3.19857631798
NVP (control)HIV6.79617114353

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and viral replication.
  • Induction of Apoptosis : Studies suggest that these compounds can induce programmed cell death in cancer cells by activating apoptotic pathways.
  • Interference with DNA/RNA Synthesis : Certain triazole derivatives disrupt nucleic acid synthesis in pathogens.

Case Studies

Several case studies have reported on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized a series of quinoxaline derivatives and evaluated their biological activities against different cancer cell lines and bacteria . The findings indicated a correlation between structural modifications and enhanced biological activity.

Q & A

Q. Optimization Strategies :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at controlled reflux
CatalystPd/C (for hydrogenation)Reduces side products by 20–30%
SolventDichloromethane or DMFImproves solubility of intermediates
Reaction Time12–24 hoursProlonged time enhances completion

Yields vary (40–70%) depending on purity of starting materials and strict anhydrous conditions .

Basic: How should researchers characterize the structural features of this compound?

Answer:
Structural elucidation requires a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the piperidine ring, ester group, and triazoloquinoxaline connectivity. Key signals include the ethyl ester quartet (~4.1 ppm) and the carbamoyl NH proton (~8.3 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]+ ~550–600 Da) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of the triazoloquinoxaline-piperidine spatial arrangement, if crystalline derivatives are obtainable .

Advanced: How can computational modeling be applied to predict the compound’s reactivity or biological targets?

Answer:
Computational approaches include:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways, such as cyclization barriers or transition states, reducing experimental trial-and-error .
  • Molecular Docking : Virtual screening against protein databases (e.g., PDB) to predict binding affinities for kinase or GPCR targets. The triazoloquinoxaline moiety shows potential for intercalation with DNA or enzyme active sites .
  • ADMET Prediction : Tools like SwissADME to estimate solubility, permeability, and metabolic stability, guiding later-stage pharmacological studies .

Q. Example Workflow :

Optimize geometry using DFT (B3LYP/6-31G* basis set).

Simulate docking with AutoDock Vina against CYP450 isoforms.

Validate predictions with in vitro assays.

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in reported bioactivity (e.g., IC50 variations) may arise from:

  • Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. ethanol). Standardize protocols using CLSI guidelines .
  • Compound Purity : HPLC purity ≥95% is critical; impurities (e.g., unreacted intermediates) can skew results. Validate via LC-MS .
  • Target Selectivity : Off-target effects due to structural similarities with kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives). Perform counter-screening against related enzymes .

Q. Mitigation Strategy :

IssueSolution
Variable IC50Use internal controls (e.g., staurosporine) and replicate across 3+ cell lines
Solvent interferenceLimit DMSO to ≤0.1% v/v
Batch variabilitySource compounds from a single supplier with CoA

Basic: What are the best practices for evaluating in vitro biological activity?

Answer:

  • Cell-Based Assays : Use MTT or resazurin assays for cytotoxicity screening. Prioritize cancer cell lines (e.g., HeLa, MCF-7) due to the compound’s triazoloquinoxaline scaffold, which often intercalates DNA .
  • Enzyme Inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) at 1–10 µM concentrations. Monitor activity via fluorescence-based ADP-Glo assays .
  • Dose-Response Curves : Generate data at 6–8 concentrations (e.g., 0.1–100 µM) to calculate EC50/IC50 using nonlinear regression (GraphPad Prism) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:
Focus on modifying:

  • Piperidine Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Triazoloquinoxaline Core : Replace the 1-oxo group with thiocarbonyl to alter DNA binding kinetics .
  • Butan-2-yl Carbamoyl : Explore branched alkyl chains (e.g., pentan-3-yl) to optimize hydrophobic interactions .

Q. SAR Table :

ModificationBiological ImpactReference
Piperidine-4-COOEt → COOHReduced cytotoxicity, increased solubility
Triazoloquinoxaline → PyridopyrimidineLoss of kinase inhibition
Butan-2-yl → CyclohexylImproved selectivity for EGFR

Advanced: What strategies mitigate safety risks during handling and storage?

Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of carbamoyl intermediates .
  • Storage : Keep at –20°C under argon to prevent ester hydrolysis or oxidation of the triazoloquinoxaline ring .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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